molecular formula C16H19N3O2 B2645892 1-Benzyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-2-one CAS No. 2415463-18-0

1-Benzyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-2-one

Cat. No.: B2645892
CAS No.: 2415463-18-0
M. Wt: 285.347
InChI Key: LYRDHKFLIKMRFR-UHFFFAOYSA-N
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Description

This compound features a piperazin-2-one core substituted with a benzyl group at position 1 and a 5-methyl-1,2-oxazol-3-ylmethyl group at position 4. Its structure combines aromatic (benzyl) and heterocyclic (oxazole) moieties, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

1-benzyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-13-9-15(17-21-13)11-18-7-8-19(16(20)12-18)10-14-5-3-2-4-6-14/h2-6,9H,7-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRDHKFLIKMRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCN(C(=O)C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-2-one typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and the piperazine intermediate.

    Attachment of the 5-Methyl-1,2-Oxazol-3-ylmethyl Group: This step involves the reaction of the piperazine derivative with 5-methyl-1,2-oxazole-3-carboxaldehyde under reductive amination conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the piperazine ring or the oxazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

1-Benzyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Isomers

(a) 1-Benzyl-4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-2-one
  • Key Difference : The oxazole substituent is at position 4 instead of 3.
  • Impact : Positional isomerism affects electronic distribution and steric interactions. The 3-substituted oxazole (target compound) may exhibit stronger π-stacking due to proximity to the methyl group, whereas the 4-substituted isomer (CAS 2549043-15-2) could have altered binding affinity in enzyme pockets .
(b) 4-[(E)-2-(1H-Imidazol-1-yl)diazen-1-yl]-N-(5-Methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide (M10)
  • Structure: Shares the 5-methyl-1,2-oxazol-3-yl group but replaces the piperazinone core with a sulfonamide-diazenyl scaffold.
  • Activity : Demonstrated strong docking affinity against SARS-CoV-2 Mpro (main protease) with favorable ADMET properties, highlighting the oxazole’s role in target engagement .
(c) 3-Benzylsulfanyl-6-(5-Methyl-1,2-oxazol-3-yl)-1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole
  • Structure : Integrates the oxazol-3-yl group into a triazolothiadiazole system.
  • Crystallography : The planar triazolothiadiazole core forms face-to-face interactions with the oxazole ring (centroid distance: 3.47 Å), stabilizing columnar packing in the solid state .

Physicochemical and Pharmacokinetic Properties

Property Target Compound M10 1-Benzyl-4-[(5-Methyl-oxazol-4-yl)methyl]piperazin-2-one
Molecular Weight 285.34 g/mol 333.37 g/mol 285.34 g/mol
Calculated logP ~2.1 (estimated) 2.8 ~2.1 (estimated)
Aqueous Solubility Moderate (oxazole hydrophobicity) Low (sulfonamide polarity) Moderate
Synthetic Yield Not reported Not specified Commercial availability noted

Biological Activity

1-Benzyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-2-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a benzyl group and a 5-methyl-1,2-oxazole moiety , which contributes to its unique pharmacological profile. Its molecular formula is C16H19N3O2C_{16}H_{19}N_{3}O_{2} with a molecular weight of 285.34 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may bind to various receptors or enzymes, thereby altering their activity. The exact pathways and targets are still under investigation but may include:

  • Enzyme Inhibition: The compound has shown promise in inhibiting protease activity in certain parasitic infections.
  • Receptor Modulation: It may interact with neurotransmitter receptors, influencing neurological pathways.

Antimicrobial Properties

Research has indicated that compounds with oxazole moieties often exhibit antimicrobial properties. For instance, studies on similar compounds have demonstrated effectiveness against various bacterial strains and fungi. The presence of the piperazine structure may enhance these effects by facilitating cell membrane penetration.

Anticancer Activity

This compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines through:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation.

In vitro studies have reported IC50 values suggesting significant cytotoxicity against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC3) .

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds within the same class:

Study ReferenceCompound StudiedBiological ActivityKey Findings
7-O-[4-methyl piperazine...]AntifilarialShowed 53.6% adulticidal activity against Brugia malayi.
4-nitroimidazole-piperazine derivativesAnticancerExhibited cytotoxicity against MCF-7 and HepG2 cell lines.
1-Benzyl derivatives with oxadiazoleAntimicrobialDemonstrated diverse pharmacological properties including anticancer activity.

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